molecular formula C11H15NO B8781518 N-Phenethylpropionamide CAS No. 6283-04-1

N-Phenethylpropionamide

Cat. No. B8781518
M. Wt: 177.24 g/mol
InChI Key: IABUULYQQIHCIL-UHFFFAOYSA-N
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Patent
US06140322

Procedure details

A mixture of N-(2-phenylethyl)-propionamide (10 g, 56.4 mmol) and phosphorus pentoxide (80 g, 563 mmol) in tetralin (500 ml) was heated at reflux for 15 min, cooled, further phosphorus pentoxide (80 g) was added and reflux was resumed for 15 min. After standing overnight the tetralin was decanted, the residue was decomposed with ice-water, the suspension was filtered through celite and washed with two portions of ether. The aqueous solution was basified with concentrated ammonium hydroxide, extracted with three portions of ether, the extracts were dried (MgSO4) and the solvent was evaporated giving a red solid (5.0 g, 55.7%); MS [M+H]+ 160.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
80 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
80 g
Type
reactant
Reaction Step Two
Name
Yield
55.7%

Identifiers

REACTION_CXSMILES
[C:1]1([CH2:7][CH2:8][NH:9][C:10](=O)[CH2:11][CH3:12])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.O=P12OP3(OP(OP(O3)(O1)=O)(=O)O2)=O>C1C2C(=CC=CC=2)CCC1>[CH2:11]([C:10]1[C:6]2[C:1](=[CH:2][CH:3]=[CH:4][CH:5]=2)[CH2:7][CH2:8][N:9]=1)[CH3:12]

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
C1(=CC=CC=C1)CCNC(CC)=O
Name
Quantity
80 g
Type
reactant
Smiles
O=P12OP3(=O)OP(=O)(O1)OP(=O)(O2)O3
Name
Quantity
500 mL
Type
solvent
Smiles
C1CCCC2=CC=CC=C12
Step Two
Name
Quantity
80 g
Type
reactant
Smiles
O=P12OP3(=O)OP(=O)(O1)OP(=O)(O2)O3

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 15 min
Duration
15 min
TEMPERATURE
Type
TEMPERATURE
Details
cooled
TEMPERATURE
Type
TEMPERATURE
Details
reflux
WAIT
Type
WAIT
Details
After standing overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
the tetralin was decanted
FILTRATION
Type
FILTRATION
Details
the suspension was filtered through celite
WASH
Type
WASH
Details
washed with two portions of ether
EXTRACTION
Type
EXTRACTION
Details
extracted with three portions of ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the extracts were dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
C(C)C1=NCCC2=CC=CC=C12
Measurements
Type Value Analysis
AMOUNT: MASS 5 g
YIELD: PERCENTYIELD 55.7%
YIELD: CALCULATEDPERCENTYIELD 55.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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